molecular formula C13H16N4OS B1409416 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one CAS No. 1042734-86-0

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1409416
CAS No.: 1042734-86-0
M. Wt: 276.36 g/mol
InChI Key: IMOXCGDBTACSJG-UHFFFAOYSA-N
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Description

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one, hereafter referred to as “Compound A”, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.28 g/mol. Compound A has been used in a variety of applications, including drug synthesis, biochemical and physiological studies, and as a model compound for the study of organic reactions.

Scientific Research Applications

Synthesis and Chemical Transformation

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is involved in various chemical synthesis processes and transformations. For instance, similar compounds have been used in the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing their role in the synthesis of complex molecules (Albreht et al., 2009). Moreover, the compound is involved in the synthesis of 1,4-dihydropyridine derivatives, highlighting its versatility in creating a wide range of chemical structures (Stanovnik et al., 2002).

Biological and Pharmacological Research

This compound and its derivatives have been extensively studied for their biological and pharmacological applications. A series of thiazolidinone derivatives, for example, have been synthesized for their antimicrobial activity against a range of bacteria and fungi, showcasing the potential medical applications of these compounds (Patel, Kumari, & Patel, 2012). Additionally, the compound is instrumental in generating structurally diverse libraries of compounds for further biological evaluations, demonstrating its utility in drug discovery and development processes (Roman, 2013).

Anticancer Research

The compound and its derivatives have shown promise in anticancer research. Novel pyridine-thiazole hybrid molecules have exhibited significant antiproliferative activity against a variety of cancer cell lines, highlighting their potential as anticancer agents (Ivasechko et al., 2022). Furthermore, the compound's derivatives have been synthesized as anticancer agents, demonstrating the diversity of its applications in combating different types of cancer (Redda & Gangapuram, 2007).

Biochemical Analysis

Biochemical Properties

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known for its aromaticity and ability to undergo electrophilic and nucleophilic substitutions . This compound can interact with enzymes such as kinases and proteases, potentially inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an antitumor agent . Additionally, it may affect the synthesis of neurotransmitters, thereby influencing neuronal function and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antitumor activity, without significant toxicity . At high doses, it can cause adverse effects, including toxicity and damage to vital organs . The threshold effects observed in these studies highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and detoxification . This compound can affect metabolic flux and alter the levels of metabolites, influencing overall cellular metabolism . Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . The interaction with binding proteins can also affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects .

Properties

IUPAC Name

1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOXCGDBTACSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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